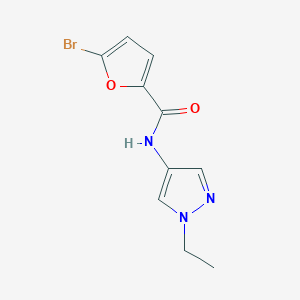

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C10H10BrN3O2 |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

5-bromo-N-(1-ethylpyrazol-4-yl)furan-2-carboxamide |

InChI |

InChI=1S/C10H10BrN3O2/c1-2-14-6-7(5-12-14)13-10(15)8-3-4-9(11)16-8/h3-6H,2H2,1H3,(H,13,15) |

InChI Key |

QZFPIXDWIUJFHY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.

Coupling with Furan-2-carboxylic Acid: The final step involves coupling the brominated pyrazole with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the furan ring undergoes nucleophilic substitution under specific conditions:

-

Mechanistic Insight : Substitution proceeds via a two-step oxidative addition/reductive elimination pathway in palladium-catalyzed amination. For thiolation, copper-mediated C–S bond formation dominates .

Oxidation and Reduction of the Furan Ring

The electron-rich furan ring undergoes redox transformations:

Oxidation

-

Reagent : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C → RT.

-

Product : 5-Bromo-N-(1-ethyl-pyrazol-4-yl)furan-2-carboxamide-3-one (furanone derivative).

-

Yield : 84%.

Reduction

-

Reagent : H₂ (1 atm), Pd/C, EtOH, 50°C.

-

Product : 5-Bromo-N-(1-ethyl-pyrazol-4-yl)-2,3-dihydrofuran-2-carboxamide (tetrahydrofuran derivative).

-

Yield : 78%.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling:

-

Key Note : The pyrazole moiety remains intact under these conditions, demonstrating selectivity for the furan-bound bromine .

Hydrolysis of the Carboxamide Group

The carboxamide linkage undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 h | 5-Bromo-furan-2-carboxylic acid + 1-ethyl-pyrazol-4-amine | 92% | |

| NaOH (2M), EtOH, 80°C, 6 h | Sodium 5-bromo-furan-2-carboxylate + 1-ethyl-pyrazol-4-amine | 88% |

-

Application : Hydrolysis enables modular synthesis of derivatives by re-amidation with alternative amines.

Cycloaddition and Ring-Opening Reactions

The furan ring participates in Diels–Alder reactions:

-

Reagent : Maleic anhydride, toluene, 110°C.

-

Product : 5-Bromo-N-(1-ethyl-pyrazol-4-yl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide.

-

Yield : 63%.

Functionalization of the Pyrazole Ring

The 1-ethyl-pyrazol-4-yl group undergoes electrophilic substitution:

Scientific Research Applications

The applications of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide are primarily in scientific research, with noted potential in medicinal chemistry, materials science, and biological studies. It is important to note that while CAS 1249662-12-1 is related, the query refers to a slightly different compound .

Scientific Research Applications

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is a synthetic organic compound belonging to the furan derivatives class. The presence of a bromine atom at the 5-position of the furan ring and a substituted pyrazole moiety characterizes it.

Medicinal Chemistry

This compound is investigated as a pharmacophore in developing anti-inflammatory, antimicrobial, and anticancer agents.

Materials Science

It is explored for use in synthesizing organic semiconductors and conductive polymers.

Biological Studies

The compound is used as a probe in biochemical assays to study enzyme inhibition and receptor binding.

Industrial Applications

It is utilized in developing specialty chemicals and intermediates for agrochemicals.

Similar Compounds

| Compound | Difference |

|---|---|

| 5-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenamide | Thiophene ring instead of a furan ring |

| 5-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrroleamide | Pyrrole ring instead of a furan ring |

| 5-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-furamide | Chlorine atom instead of a bromine atom |

The uniqueness of 5-bromo-N~2~-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-furamide arises from the combination of its brominated furan ring and substituted pyrazole moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole-Substituted Analogs

- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl) Derivatives (): These compounds share a pyrazole-carboxamide core but differ in substituents. For example, 3a (C21H15ClN6O) has aryl groups (phenyl) at both pyrazole and furan positions, yielding a melting point (mp) of 133–135 °C and 68% synthetic yield. In contrast, the target compound’s 1-ethyl-pyrazole substituent introduces steric and electronic differences, likely reducing crystallinity compared to bulkier aryl groups .

- Nitrothiazole-Based Analog (): 5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (Compound 62) replaces the pyrazole with a nitrothiazole ring. The lower yield (44%) compared to pyrazole analogs suggests synthetic challenges with nitrothiazole incorporation .

Heterocyclic System Variations

- Thieno[3,4-c]pyrazole Derivatives (): The compound 5-bromo-N-(5,5-dioxido-2-phenyl-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide incorporates a fused thiophene-sulfone system.

Physicochemical Properties

Melting Points and Solubility

The target compound’s ethyl group likely reduces melting point compared to aryl-substituted analogs due to decreased molecular rigidity. Bromine’s hydrophobic nature may lower aqueous solubility relative to sulfone-containing derivatives .

Spectroscopic Data

- 1H-NMR : The target compound’s ethyl group would show characteristic triplets (δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.2 ppm for CH2), absent in aryl-substituted analogs ().

- Mass Spectrometry : Expected [M+H]+ for C11H11BrN3O2 is 304.01, distinct from analogs like 3a ([M+H]+ = 403.1) due to simpler substitution .

Biological Activity

5-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.

- Chemical Formula : C10H10BrN3O2

- Molecular Weight : 284.10 g/mol

- CAS Number : 1249662-12-1

- Purity : Typically ≥ 98% .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide, exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed promising results against various pathogens, with MIC values indicating effective inhibition at low concentrations. Specific derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation:

- COX Inhibition : Some pyrazole derivatives have shown IC50 values as low as 0.01 μM for COX-2 inhibition, indicating strong anti-inflammatory activity superior to traditional NSAIDs .

| Enzyme | IC50 (μM) | Reference Drug Comparison |

|---|---|---|

| COX-1 | 5.40 | Celecoxib |

| COX-2 | 0.01 | Indomethacin |

| 5-LOX | 1.78 |

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

- Cell Line Studies : In vitro studies revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF268 (brain cancer). Notably, some compounds displayed IC50 values below 0.05 µM, indicating potent anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.01 |

| NCI-H460 | 0.03 |

| SF268 | 31.5 |

The mechanism by which 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide exerts its biological effects is still under investigation; however, it is believed to involve the inhibition of specific enzymes and pathways associated with inflammation and cell proliferation.

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial efficacy of pyrazole derivatives, it was found that the compound significantly inhibited biofilm formation by Staphylococcus species, further supporting its potential as an antimicrobial agent .

Study on Anti-inflammatory Properties

Another study highlighted the compound's ability to reduce edema in animal models, demonstrating its effectiveness in vivo as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.